2,4-Dimethylcyclohex-3-ene-1-methyl acetate
Description
2,4-Dimethylcyclohex-3-ene-1-methyl acetate (CAS: 68480-15-9; EC: 270-892-6) is a cyclohexene derivative featuring a methyl-substituted unsaturated ring and a methyl acetate functional group. Its structure consists of a cyclohex-3-ene ring with methyl groups at positions 2 and 4, and a methyl acetate moiety at position 1 . This compound is structurally notable for its conjugated double bond and steric effects imposed by the methyl substituents, which influence its physicochemical properties and reactivity. It is registered under the EU’s chemical regulatory framework as of May 31, 2018, indicating its industrial relevance in applications such as fragrance synthesis or organic intermediates .
Properties
CAS No. |
67634-26-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2,4-dimethylcyclohex-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h6,9,11H,4-5,7H2,1-3H3 |
InChI Key |
LICUDMOFXVHDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCC1COC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Oxidation and Reduction Steps
According to a scalable synthesis reported in a 2018 study, the preparation involves oxidation of 2-(hydroxymethyl)-4,4-dimethylcyclohex-2-en-1-one using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) at 0 °C to yield a colorless oil intermediate with high yield (~90%).
Similarly, oxidation of alcohol intermediates using pyridinium chlorochromate (PCC) in dichloromethane at 0 °C is employed to convert alcohols to ketones, which are crucial intermediates.
Reduction steps involve the use of sodium borohydride (NaBH4) in tetrahydrofuran (THF) and water at 0 °C, yielding alcohol intermediates as mixtures of diastereomers. These diastereomers can be separated by silica gel chromatography for further use.
Esterification and Substitution Reactions
The methyl acetate group is introduced by esterification reactions or substitution using methylsulfonyl chloride (MsCl) in the presence of triethylamine in dichloromethane/methanol mixtures at 0 °C, followed by recrystallization to purify the product with yields around 80%.
In some steps, triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) is used for protection of hydroxyl groups during the synthesis, enabling selective transformations.
Chromatographic Purification
Purification of intermediates and final products is commonly performed by silica gel flash column chromatography using mixtures of hexanes and ethyl acetate in varying ratios (commonly 3:1 or 10:1) to separate desired compounds from byproducts.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation with IBX | IBX (2-iodoxybenzoic acid) | DMSO | 0 °C | 90 | Produces colorless oil intermediate |
| Oxidation with PCC | Pyridinium chlorochromate | Dichloromethane | 0 °C | - | Converts alcohol to ketone |
| Reduction with NaBH4 | Sodium borohydride | THF/H2O | 0 °C | 58 (2 steps) | Produces diastereomeric alcohols |
| Esterification with MsCl | Methylsulfonyl chloride, triethylamine | DCM/MeOH | 0 °C | 80 | Yields methyl acetate derivative |
| Chromatographic purification | Silica gel flash chromatography (hexanes/ethyl acetate) | Hexanes/ethyl acetate | Room temp | - | Used for purification |
Analytical and Purification Techniques
- High-performance liquid chromatography (HPLC) with reverse phase columns using acetonitrile, water, and phosphoric acid or formic acid as mobile phases is effective for analysis and purification of this compound.
- Silica gel flash chromatography remains the method of choice for isolating pure compounds from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylcyclohex-3-ene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Fragrance Industry
2,4-Dimethylcyclohex-3-ene-1-methyl acetate is primarily utilized as a fragrance agent . Its pleasant aroma makes it suitable for incorporation in various consumer products, including perfumes, cosmetics, and household cleaners. The compound's safety profile has been evaluated, indicating low toxicity levels at typical usage concentrations .
Chromatography Applications
The compound is also significant in analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC) . It can be effectively separated using the Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid may be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation applications .
Table 1: Chromatographic Separation Conditions
| Parameter | Specification |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid |
| Alternative Mobile Phase | Acetonitrile / Water / Formic Acid |
| Particle Size | 3 µm (for UPLC applications) |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety of this compound. Studies indicate that the compound does not exhibit genotoxicity or significant reproductive toxicity. The exposure levels are below the Threshold of Toxicological Concern (TTC), suggesting a favorable safety profile for human health .
Case Study: Toxicity Assessment
A comprehensive toxicity assessment was performed using various methodologies, including the Ames test for mutagenicity and skin sensitization studies. The results demonstrated no significant adverse effects at concentrations typically encountered in consumer products:
- Genotoxicity : Negative in Ames test; no increase in revertant colonies observed.
- Skin Sensitization : No reactions indicative of sensitization in human repeat insult patch tests.
Environmental Safety
Environmental evaluations show that this compound is not persistent or bioaccumulative. It has been assessed for its potential environmental impact and found to pose minimal risk under current usage conditions .
Mechanism of Action
The mechanism of action of 2,4-dimethylcyclohex-3-ene-1-methyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 3,5-Dimethylcyclohex-3-ene-1-methyl Acetate
- CAS Number : 67634-25-7 .
- Key Differences: The methyl groups are positioned at carbons 3 and 5 instead of 2 and 3.
- Applications : Likely used in similar contexts as the target compound but may exhibit distinct selectivity in synthetic reactions due to substituent orientation.
Saturated Analog: 2,4-Dimethylcyclohexylmethyl Acetate
- CAS Number : 67634-22-4 .
- Key Differences : The cyclohexane ring is fully saturated, eliminating the conjugated double bond. This reduces reactivity toward addition reactions but increases stability under oxidative conditions.
- Physicochemical Inference : Higher density and boiling point compared to the unsaturated target compound, though exact data are unavailable in the evidence .
Simplified Derivative: Cyclohexyl Acetate
- CAS Number : 622-45-7 .
- Key Differences : Lacks methyl substituents and the double bond. Simpler structure results in lower molecular weight (C₈H₁₄O₂ vs. C₁₀H₁₄O₂) and distinct properties:
- Applications : Commonly used as a solvent or flavoring agent, whereas the target compound’s substituents may favor specialized uses in asymmetric synthesis.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Boiling Point (ºC) | Density (g/cm³) |
|---|---|---|---|---|---|
| 2,4-Dimethylcyclohex-3-ene-1-methyl acetate | 68480-15-9 | C₁₀H₁₄O₂ | Cyclohexene, 2,4-dimethyl, methyl acetate | - | - |
| 3,5-Dimethylcyclohex-3-ene-1-methyl acetate | 67634-25-7 | C₁₀H₁₄O₂ | Cyclohexene, 3,5-dimethyl, methyl acetate | - | - |
| 2,4-Dimethylcyclohexylmethyl acetate | 67634-22-4 | C₁₀H₁₈O₂ | Saturated cyclohexane, methyl substituents | - | - |
| Cyclohexyl acetate | 622-45-7 | C₈H₁₄O₂ | Saturated cyclohexane, no methyl groups | 172 | 0.966 |
Biological Activity
2,4-Dimethylcyclohex-3-ene-1-methyl acetate (CAS No. 67634-22-4) is a compound whose biological activity has been evaluated in various studies, particularly concerning its safety and potential effects on human health. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including genotoxicity, toxicity assessments, and skin sensitization.
Chemical Structure and Properties
This compound is an ester derived from cyclohexene and is characterized by its unique cyclohexane structure with methyl substituents. Its molecular formula is C₁₁H₁₄O₂, and it has been studied for various applications, particularly in the fragrance industry.
Toxicological Assessments
Genotoxicity : The genotoxic potential of this compound has been assessed through read-across studies using structurally similar compounds. Notably, cyclohexaneethyl acetate (CAS # 21722-83-8) was evaluated in bacterial reverse mutation assays (Ames test) and showed no mutagenic effects at concentrations up to 5000 μg/plate. These findings suggest that this compound is unlikely to be genotoxic under similar conditions .
Repeated Dose Toxicity : Evaluations using the Threshold of Toxicological Concern (TTC) model indicated that systemic exposure levels for this compound are below the established safety thresholds for repeated dose toxicity. Specifically, the exposure was noted to be 1.0 μg/kg/day, significantly lower than the TTC limit of 30 μg/kg/day for Cramer Class I materials .
Reproductive Toxicity : There is a lack of direct reproductive toxicity data for this compound; however, extrapolating from similar compounds suggests that it poses no significant reproductive risk at current exposure levels .
Skin Sensitization
Studies have demonstrated that this compound does not present a concern for skin sensitization. Human predictive studies and local lymph node assays (LLNAs) have shown no significant sensitization responses across multiple tests conducted on various isomer mixtures .
Case Studies and Research Findings
A review of existing literature highlights several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dimethylcyclohex-3-ene-1-methyl acetate, and what key reaction conditions are required?
- Methodological Answer : The compound is typically synthesized via esterification or transesterification reactions. A generalized approach involves reacting a cyclohexene derivative (e.g., 2,4-dimethylcyclohex-3-ene-1-methanol) with acetic anhydride or acetyl chloride in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions . For example, analogous ester syntheses (e.g., 2,4-dichlorophenoxy acetate) use methanol as a solvent, concentrated sulfuric acid as a catalyst, and reflux for 4 hours, followed by purification via recrystallization . Key conditions include temperature control, catalyst selection, and inert atmosphere to prevent side reactions.
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use NMR (¹H and ¹³C) to confirm the ester group (δ ~2.0 ppm for acetate methyl) and cyclohexene protons (δ ~5.3–5.6 ppm for vinyl protons). IR spectroscopy can verify the carbonyl stretch (~1740 cm⁻¹) .
- Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards.
- Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles .
Advanced Research Questions
Q. What computational methods are recommended for predicting the thermodynamic properties (e.g., Henry’s Law constants, proton affinity) of this compound?
- Methodological Answer :
- Quantum Mechanics (QM) : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model gas-phase proton affinity and solvation energies. Compare results with experimental data from NIST’s thermochemical tables .
- Molecular Dynamics (MD) : Simulate Henry’s Law constants by calculating free energy changes during solute transfer between gas and liquid phases. Calibrate using experimental values for analogous esters (e.g., ethyl acetate: k°H = 4.7–8.9 mol/(kg·bar)) .
Q. How should researchers address contradictions in experimental data, such as varying Henry’s Law constants or conflicting spectroscopic results?
- Methodological Answer :
- Error Analysis : Verify instrument calibration (e.g., NMR shimming, GC-MS detector sensitivity) and sample purity.
- Cross-Validation : Use multiple techniques (e.g., compare IR carbonyl stretches with computed DFT spectra).
- Meta-Analysis : Review literature for systematic biases (e.g., solvent effects in Henry’s Law measurements) . For crystallographic data, check for twinning or disorder using SHELXL’s validation tools .
Q. What strategies are effective in analyzing the stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Dynamic NMR : Monitor diastereotopic proton splitting at low temperatures to infer conformational flexibility.
- Computational Modeling : Apply transition-state theory (e.g., QM/MM) to predict stereoselectivity in reactions like Diels-Alder cycloadditions .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
